molecular formula C5H7ClN2OS B2841472 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole CAS No. 4153-74-6

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole

Cat. No.: B2841472
CAS No.: 4153-74-6
M. Wt: 178.63
InChI Key: ZLAMXDCGUYPQJG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloromethyl and ethoxy groups in its structure allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form ethyl hydrazinecarbodithioate, which is then treated with chloromethyl methyl ether in the presence of a base to yield the desired thiadiazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the thiadiazole ring, potentially altering its reactivity and stability.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the thiadiazole ring.

Major Products Formed

The major products formed from these reactions include a variety of substituted thiadiazoles, which can be further functionalized for specific applications in medicinal chemistry, materials science, and agriculture.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown promise as a bioactive agent with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. Additionally, the thiadiazole ring can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
  • 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Chloromethyl)-5-nitro-1,3,4-thiadiazole

Uniqueness

Compared to its analogs, 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(chloromethyl)-5-ethoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-2-9-5-8-7-4(3-6)10-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMXDCGUYPQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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